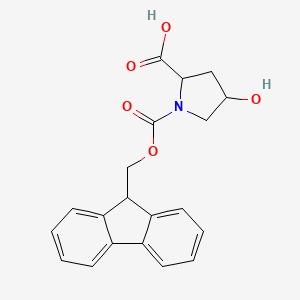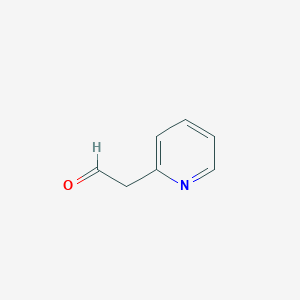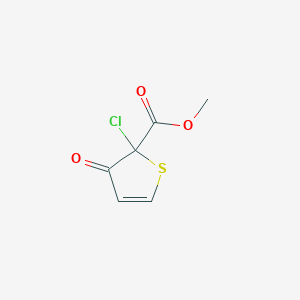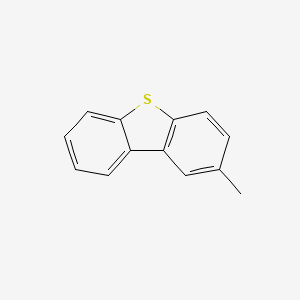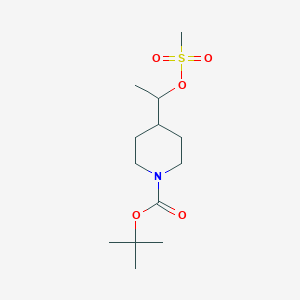
tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate
描述
tert-Butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C11H21NO5S. It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a methylsulfonyloxyethyl substituent. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.
Attachment of the Methylsulfonyloxyethyl Group: The methylsulfonyloxyethyl group is introduced through a substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the methylsulfonyloxyethyl moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyloxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced derivatives, often involving the conversion of the ester group to an alcohol.
Substitution: Substituted piperidine derivatives with different functional groups replacing the methylsulfonyloxyethyl group.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with biological targets.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
- Studied for its pharmacological properties and potential therapeutic applications.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structural features and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
相似化合物的比较
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
Comparison:
Structural Differences: The presence of different substituents on the piperidine ring distinguishes these compounds from each other.
Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
Applications: While all these compounds are used in organic synthesis and medicinal chemistry, their specific applications may differ based on their unique properties.
属性
分子式 |
C13H25NO5S |
|---|---|
分子量 |
307.41 g/mol |
IUPAC 名称 |
tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-6-8-14(9-7-11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3 |
InChI 键 |
IRFCMVHKGVYWPT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)OS(=O)(=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

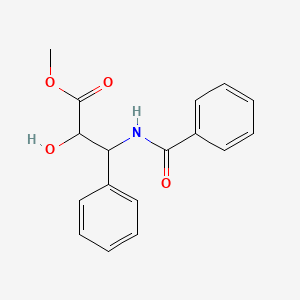
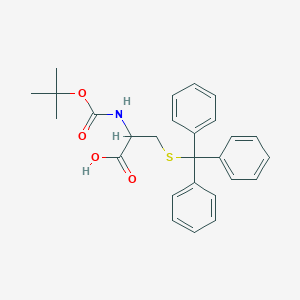
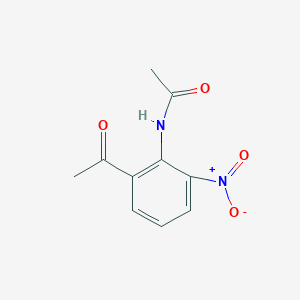
![8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate](/img/structure/B8817221.png)
![6-Hydroxy-3-methylbenzo[d]isoxazole-7-carbaldehyde](/img/structure/B8817243.png)
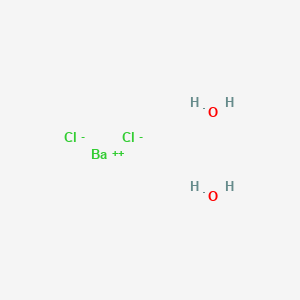
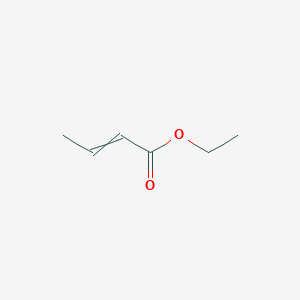
![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B8817267.png)
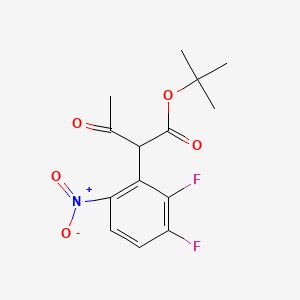
![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, dichloride](/img/structure/B8817278.png)
